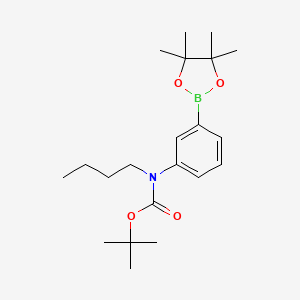
tert-Butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C21H34BNO4 and its molecular weight is 375.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 212127-83-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is C15H26BNO4, with a molecular weight of approximately 295.19 g/mol. Its structure is significant for its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to the boronic ester functionality. Boronic acids and their derivatives can form reversible covalent bonds with diols and other nucleophiles, which may facilitate interactions with enzymes or receptors involved in various biological pathways. This property is particularly relevant in the context of enzyme inhibition and signaling pathways.
Pharmacological Effects
- Enzyme Inhibition : Research indicates that compounds containing boronic acid derivatives can act as inhibitors for various enzymes, including proteases relevant in disease processes such as cancer and viral infections. For instance, studies on related boronic compounds have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting potential antiviral applications .
- Neuroprotective Effects : In vitro studies have demonstrated that similar compounds can exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides. This suggests a potential role in neurodegenerative diseases like Alzheimer's .
- Cytokine Modulation : The compound may influence cytokine production in response to inflammatory stimuli. In models of oxidative stress induced by Aβ, reductions in TNF-α levels were observed, indicating an anti-inflammatory effect .
Case Studies
- Neuroprotection in Astrocytes : A study investigated the protective effects of a related compound on astrocytes subjected to Aβ-induced toxicity. The results indicated that treatment with the compound reduced cell death by approximately 20%, highlighting its potential as a neuroprotective agent .
- Inhibition of Viral Proteases : Another study focused on the ability of boronic acid derivatives to inhibit recombinant SARS-CoV-2 Mpro activity. The findings showed a significant reduction in enzyme activity at specific concentrations, suggesting that these compounds could serve as lead candidates for antiviral drug development .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 212127-83-8 |
| Molecular Formula | C₁₅H₂₆BNO₄ |
| Molecular Weight | 295.19 g/mol |
| Purity | ≥ 97% |
| Biological Activity | Enzyme inhibition, neuroprotection |
Eigenschaften
IUPAC Name |
tert-butyl N-butyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BNO4/c1-9-10-14-23(18(24)25-19(2,3)4)17-13-11-12-16(15-17)22-26-20(5,6)21(7,8)27-22/h11-13,15H,9-10,14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZEQHPWNGIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(CCCC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














